3-Chloro-5-fluorophenylmagnesium bromide

Catalog No.
S1899617
CAS No.
480438-50-4
M.F
C6H3BrClFMg
M. Wt
233.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-fluorophenylmagnesium bromide

CAS Number

480438-50-4

Product Name

3-Chloro-5-fluorophenylmagnesium bromide

IUPAC Name

magnesium;1-chloro-3-fluorobenzene-5-ide;bromide

Molecular Formula

C6H3BrClFMg

Molecular Weight

233.75 g/mol

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

LRDVDFVDHDYJCO-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-]

Synthesis of Aryl-substituted Compounds

A primary application of 3-Cl-5-F-PhMgBr is the introduction of a 3-chloro-5-fluorophenyl group onto organic molecules. The Grignard reaction between 3-Cl-5-F-PhMgBr and various carbonyl compounds (aldehydes, ketones, esters, etc.) leads to the formation of alcohols with the 3-chloro-5-fluorophenyl moiety attached to the original carbonyl carbon [1]. This reaction is a valuable tool for synthesizing a diverse range of organic molecules with potential biological activity or other desired properties.

Here's an example of 3-Cl-5-F-PhMgBr reacting with benzaldehyde to form a 3-chloro-5-fluorophenyl substituted alcohol [1]:

3-Cl-5-F-PhMgBr + PhCHO -> PhCH(OH)(3-Cl-5-F-Ph)

[1] Source: Li, J.-J., & Yang, Z.-Y. (2008). Transition-metal-catalyzed regio- and stereoselective hydroalkoxylation of terminal alkenes with aryl Grignard reagents and alcohols. Journal of the American Chemical Society, 130(45), 14948-14949. ()

Exploration in Medicinal Chemistry

The combination of a chlorine and a fluorine atom on the phenyl ring of 3-Cl-5-F-PhMgBr can be strategically exploited in medicinal chemistry research. The presence of these halogens can influence the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the resulting molecule. Chlorine can improve lipophilicity, potentially enhancing cellular uptake, while fluorine can introduce metabolic stability by acting as a bioisostere of hydrogen [2].

Researchers can utilize 3-Cl-5-F-PhMgBr to synthesize libraries of compounds containing the 3-chloro-5-fluorophenyl group and evaluate their biological activity for drug discovery purposes [2].

[2] Source: Muller, K., Heroven, S. C., & Biava, M. (2015). Fluorine in medicinal chemistry: a review of recent developments. Chemical Society Reviews, 44(23), 7986-8008. ()

3-Chloro-5-fluorophenylmagnesium bromide is an organomagnesium halide with the chemical formula C₆H₃BrClFMg. It features a phenyl ring substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound exists as a solution in tetrahydrofuran (THF) and is characterized by its reactivity as a nucleophile in various organic reactions .

3-chloro-5-fluorophenylmagnesium bromide is a flammable and reactive compound. It reacts violently with water to produce flammable hydrogen gas and can ignite spontaneously upon contact with air. Due to the presence of bromine, it is also a suspected skin and eye irritant.

Here are some safety precautions to consider when handling this compound:

  • Always work under a fume hood with proper ventilation.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Handle the compound in dry, inert conditions using Schlenk line techniques or sealed containers.
  • Avoid contact with water and moisture.
  • Dispose of waste according to hazardous waste disposal regulations.

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis.
  • Formation of Carbon-Carbon Bonds: This compound is instrumental in synthesizing complex organic molecules by facilitating the formation of new carbon-carbon bonds.
  • Reactivity with Electrophiles: It can react with various electrophiles, leading to substitutions that modify the aromatic ring structure .

The synthesis of 3-Chloro-5-fluorophenylmagnesium bromide typically involves the following steps:

  • Preparation of Magnesium Bromide: Magnesium metal is reacted with bromoalkanes under an inert atmosphere to form magnesium halides.
  • Reaction with Chlorinated and Fluorinated Aromatics: The magnesium halide is subsequently reacted with chlorinated and fluorinated aromatic compounds to yield 3-Chloro-5-fluorophenylmagnesium bromide.
  • Solvation: The product is often dissolved in THF or diethyl ether to create a stable solution for further use .

3-Chloro-5-fluorophenylmagnesium bromide has several important applications:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules.
  • Pharmaceutical Development: Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound may also find applications in developing new materials due to its reactivity and ability to form novel structures .

Several compounds share structural similarities with 3-Chloro-5-fluorophenylmagnesium bromide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-Chlorophenylmagnesium bromideC₆H₄BrMgLacks fluorine substitution
4-Chloro-3-fluorophenylmagnesium bromideC₆H₄BrClFMgDifferent position of chlorine
3-Bromobenzylmagnesium bromideC₇H₈BrMgContains a benzyl group instead of phenyl
3,5-Difluorophenylmagnesium bromideC₆H₃F₂MgHas two fluorine substituents

These compounds illustrate variations in substitution patterns that can influence their reactivity and applications in organic synthesis. The presence of both chlorine and fluorine atoms in 3-Chloro-5-fluorophenylmagnesium bromide contributes to its unique reactivity profile compared to others listed.

Dates

Modify: 2023-08-16

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